molecular formula C10H12Cl3N B13640359 Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride

Cat. No.: B13640359
M. Wt: 252.6 g/mol
InChI Key: IDGBAIUWKOVUQV-UHFFFAOYSA-N
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Description

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₂Cl₃N. It is known for its unique structure, which includes a cyclopropyl group attached to a 3,5-dichlorophenyl ring. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 3,5-dichlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interaction with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dichlorophenyl)(phenyl)methanamine hydrochloride
  • (S)-Cyclopropyl(3,5-dichlorophenyl)methanamine

Uniqueness

Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is unique due to its cyclopropyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6 g/mol

IUPAC Name

cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H

InChI Key

IDGBAIUWKOVUQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl

Origin of Product

United States

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